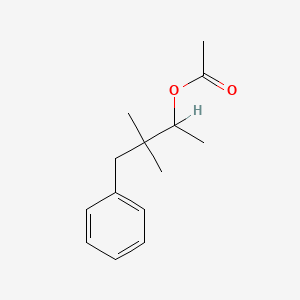

1,2,2-Trimethyl-3-phenylpropyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

72727-62-9 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(3,3-dimethyl-4-phenylbutan-2-yl) acetate |

InChI |

InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |

InChI Key |

QLKMBJWEWZIWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,2 Trimethyl 3 Phenylpropyl Acetate and Analogues

Retrosynthetic Analysis and Key Disconnections for 1,2,2-Trimethyl-3-phenylpropyl Acetate (B1210297)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 1,2,2-trimethyl-3-phenylpropyl acetate, the most logical disconnection is the ester linkage, which is a common and reliable bond formation in organic synthesis. This leads to two primary synthons: the alcohol precursor, 1,2,2-trimethyl-3-phenylpropanol, and an acetylating agent.

Key Disconnections:

C-O Ester Bond: This disconnection breaks the acetate ester, yielding the corresponding alcohol and an acetyl synthon. The synthetic equivalents for these are 1,2,2-trimethyl-3-phenylpropanol and a suitable acetylating agent like acetyl chloride or acetic anhydride (B1165640).

C-C Bond of the Propyl Chain: Further disconnection of the alcohol precursor can be envisioned at the C2-C3 bond, suggesting a synthetic route involving the coupling of a tert-butyl-containing fragment with a benzyl (B1604629) derivative.

Precursor Synthesis and Functional Group Interconversions

Synthesis of 1,2,2-Trimethyl-3-phenylpropanol

The formation of 1,2,2-trimethyl-3-phenylpropanol can be approached through several synthetic routes. One plausible method involves the reaction of a Grignard reagent with an appropriate epoxide or carbonyl compound. For instance, the reaction of benzylmagnesium bromide with 3,3-dimethyl-1,2-epoxybutane (B1329643) would yield the target alcohol.

Alternatively, the synthesis could proceed via the alkylation of a suitable enolate. For example, the enolate of pinacolone (B1678379) (3,3-dimethyl-2-butanone) could be reacted with a benzyl halide. The resulting ketone, 1,1,1-trimethyl-4-phenyl-2-butanone, can then be reduced to the desired alcohol using a reducing agent such as sodium borohydride (B1222165).

Derivatization of Alkyl Halides and Aromatic Compounds in Precursor Formation

The synthesis of precursors often involves the strategic use of alkyl halides and aromatic compounds. For instance, in the Grignard-based approach mentioned above, benzyl bromide is a key starting material. This can be readily prepared from toluene (B28343) via free-radical bromination.

In routes involving Friedel-Crafts type reactions, aromatic compounds like benzene (B151609) can be reacted with alkyl halides or alkenes in the presence of a Lewis acid catalyst to form carbon-carbon bonds. google.com For example, the reaction of tert-butyl chloride with benzene could be a starting point, followed by further functional group manipulations to introduce the hydroxymethyl group.

Esterification Strategies for this compound

The final step in the synthesis is the formation of the acetate ester from the alcohol precursor, 1,2,2-trimethyl-3-phenylpropanol. This can be accomplished through direct acetylation or transesterification.

Direct Acetylation of Substituted Alcohols

Direct acetylation is a common method for forming acetate esters. This typically involves reacting the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride. lookchem.com The reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine (B128534), or a Lewis acid. For sterically hindered tertiary alcohols, more reactive acylating agents or specialized catalysts may be necessary to achieve high yields. acs.orgacs.org An efficient method for the acylation of tertiary alcohols utilizes isopropenyl acetate in the presence of an oxime ester and a samarium catalyst, providing the corresponding acetates in excellent yields under mild, acid-free conditions. lookchem.comacs.org

Table 1: Comparison of Acetylating Agents

| Acetylating Agent | Catalyst | Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Pyridine, DMAP | Room Temperature to Reflux | Readily available, high yielding | Can be slow for hindered alcohols |

| Acetyl Chloride | Triethylamine | 0°C to Room Temperature | Highly reactive | Produces HCl as a byproduct |

| Isopropenyl Acetate | Oxime Ester/Cp*2Sm(thf)2 | Mild, Acid-Free | High yields for tertiary alcohols | Requires specialized catalyst |

Transesterification Approaches

Transesterification is another viable method for synthesizing this compound. wikipedia.org This process involves the exchange of the alkoxy group of an ester with an alcohol. masterorganicchemistry.com For example, the alcohol precursor can be reacted with a simple acetate ester, such as ethyl acetate or methyl acetate, in the presence of an acid or base catalyst. google.com To drive the equilibrium towards the desired product, the lower-boiling alcohol byproduct (ethanol or methanol) is typically removed by distillation. wikipedia.org Transesterification can be catalyzed by various acids, bases, or enzymes. wikipedia.org

Table 2: Transesterification Catalysts

| Catalyst Type | Examples | Reaction Conditions |

| Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Elevated Temperatures |

| Base | Sodium Methoxide, Potassium Carbonate | Room Temperature to Reflux |

| Enzyme | Lipase | Mild, often aqueous |

Catalytic Esterification Methods

The synthesis of this compound is achieved through the esterification of its corresponding alcohol, 1,2,2-trimethyl-3-phenylpropanol. Due to the steric hindrance around the secondary hydroxyl group, direct esterification requires catalytic activation to proceed efficiently. Common methods include Fischer esterification, acylation with activated acyl donors, and transesterification.

Fischer-Speier Esterification: This classic method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst. For sterically hindered substrates, catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used at elevated temperatures to drive the equilibrium towards the ester product. The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

Acylation with Acid Anhydrides and Chlorides: A more reactive approach involves the acylation of the alcohol with acetic anhydride or acetyl chloride. These reactions are often faster and not limited by equilibrium. The process is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a non-nucleophilic base like triethylamine to neutralize the acid byproduct. For particularly hindered alcohols, the use of more potent organocatalysts like 1-methylimidazole (B24206) has been shown to be effective. jlu.edu.cn

Transesterification: This method involves the reaction of the alcohol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. Transesterification can be catalyzed by acids, bases, or enzymes. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the transesterification of secondary alcohols under mild, room-temperature conditions. organic-chemistry.org Enzymatic catalysis, often utilizing lipases like Novozym 435, offers a green and highly selective alternative, although reaction times may be longer.

The choice of catalyst and method depends on the desired scale, purity requirements, and tolerance of the substrate to harsh conditions. The following table summarizes common catalytic systems for the esterification of hindered alcohols.

| Catalyst System | Acyl Source | Typical Conditions | Advantages | Disadvantages |

| H₂SO₄ / p-TsOH | Acetic Acid | Reflux, Water Removal | Low cost, simple | Harsh conditions, potential side reactions |

| Acetic Anhydride / DMAP | Acetic Anhydride | Room Temp to 60 °C | High reactivity, irreversible | DMAP toxicity, byproduct removal |

| N-Heterocyclic Carbene (NHC) | Ethyl Acetate | Room Temperature | Mild conditions, high efficiency | Catalyst cost and sensitivity |

| Novozym 435 (Lipase) | Vinyl Acetate | 30-60 °C, Organic Solvent | High selectivity, green process | Longer reaction times, enzyme cost |

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the acetate group in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires asymmetric strategies. These methods typically focus on the stereoselective synthesis of the precursor alcohol, 1,2,2-trimethyl-3-phenylpropanol.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A viable strategy for synthesizing the chiral alcohol precursor involves the use of an Evans oxazolidinone auxiliary. The synthesis could proceed as follows:

Acylation: An (S)- or (R)-4-isopropyloxazolidin-2-one is acylated with propionyl chloride to form a chiral N-propionyl imide.

Diastereoselective Alkylation: The imide is converted to its sodium or lithium enolate and then alkylated. The bulky auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face with high diastereoselectivity. Sequential alkylation, first with methyl iodide and then with benzyl bromide, can be used to construct the carbon backbone.

Reductive Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically using a reducing agent like lithium borohydride (LiBH₄), to yield the desired enantiomerically enriched 1,2,2-trimethyl-3-phenylpropanol. This approach allows for predictable and high levels of stereocontrol.

A more direct and atom-economical approach to the chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 2,2-dimethyl-1-phenylpentan-3-one. This transformation can be achieved with high enantioselectivity using either transition metal catalysts or organocatalysts.

Metal-Catalyzed Asymmetric Hydrogenation: Ruthenium and Iridium complexes featuring chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with chiral diamine ligands, are highly effective for the hydrogenation of ketones. nih.gov These catalytic systems can achieve excellent enantioselectivities (often >99% ee) and high turnover numbers, making them suitable for large-scale synthesis. nih.gov

Organocatalytic Asymmetric Reduction (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the stoichiometric reduction of ketones with borane (B79455) (BH₃). mdpi.com The catalyst, prepared in situ from a chiral amino alcohol (like a proline derivative), coordinates to both the borane and the ketone's carbonyl oxygen, forcing the hydride transfer to occur from a specific face of the ketone. This method is known for its high enantioselectivity and predictable stereochemical outcome. mdpi.comrsc.org

The table below shows representative results for the asymmetric reduction of ketones analogous to the precursor of the target molecule.

| Catalyst/Method | Substrate Type | Reductant | Enantiomeric Excess (ee) |

| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Aromatic Ketones | H₂ | >98% |

| (R)-Me-CBS Catalyst | Alkyl Phenyl Ketones | BH₃-THF | 90-98% |

| Horse Liver ADH (Enzyme) | 2-phenyl-1-propanone | Cofactor (NADPH) | >99% |

| Plant Tissues (e.g., Carrot) | Acetophenone | Endogenous | ~98% |

Data compiled from analogous reactions reported in the literature. nih.govmtak.hunih.gov

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the same molecule (substrate control). uwindsor.ca While the target molecule has only one stereocenter, this strategy is crucial for building more complex analogues with multiple stereocenters. For instance, one could synthesize an intermediate with two adjacent stereocenters, where one corresponds to the alcohol stereocenter of the target.

A common approach is the nucleophilic addition to a chiral α-substituted aldehyde. According to established models like the Felkin-Anh model, the incoming nucleophile will preferentially attack the carbonyl face opposite the largest substituent at the α-position to minimize steric interactions. This allows for the predictable synthesis of the anti or syn diastereomer. By choosing a starting aldehyde that is already enantiomerically pure, this method can be used to construct acyclic chains with multiple, well-defined stereocenters. chinesechemsoc.orgacs.org

Total Synthesis Strategies for Complex Derivatives of this compound

The this compound structural motif, characterized by its sterically congested acyclic core, can be a component of more complex molecules targeted in total synthesis, such as pharmaceuticals or natural products. The assembly of such sterically demanding fragments presents a significant synthetic challenge.

Strategies for incorporating such motifs often rely on the creation of the key stereocenters early in the synthesis using the asymmetric methods described in section 2.4. The resulting chiral fragment then serves as a key building block for further elaboration. For example, the formal synthesis of the anti-obesity agent taranabant (B1681927) (MK-0364) showcases the construction of stereochemically complex acyclic tertiary alcohols, highlighting the importance of robust methods for controlling stereochemistry in congested systems. chinesechemsoc.org

Late-stage fragment coupling reactions, such as Suzuki or Negishi cross-couplings, can be employed to merge the sterically hindered fragment with other parts of the target molecule. Alternatively, the core structure can be built upon a pre-existing scaffold through a series of stereocontrolled alkylations and functional group manipulations. The success of these strategies hinges on the ability to form C-C bonds and other functionalities in a sterically hindered environment without compromising stereochemical integrity.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing the production of this compound is essential for maximizing yield, minimizing waste, and ensuring economic viability. The esterification of its sterically hindered alcohol precursor is a reversible reaction, and pushing the equilibrium towards the product is a primary goal. quora.com Statistical methods like Response Surface Methodology (RSM) are powerful tools for systematically optimizing multiple reaction variables simultaneously. nih.govresearchgate.net

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. An optimal temperature balances reaction speed with product purity.

Catalyst Loading: Increasing the catalyst concentration can accelerate the reaction, but high loadings can increase costs and complicate purification. The optimal loading provides the highest conversion in a reasonable time frame.

Substrate Molar Ratio: Using an excess of one reactant (typically the less expensive one, like acetic acid or ethyl acetate) can shift the reaction equilibrium to favor product formation according to Le Châtelier's principle. quora.com

Reaction Time: The reaction must be monitored to determine the point at which equilibrium is reached or the maximum yield is achieved, avoiding unnecessary energy consumption or product degradation.

Water/Byproduct Removal: In Fischer esterification, continuous removal of water via a Dean-Stark apparatus is critical for driving the reaction to completion.

The following interactive table presents illustrative data from an optimization study for the enzymatic synthesis of a wax ester, demonstrating how varying reaction parameters can influence the final product yield. nih.gov

| Run | Temperature (°C) | Time (h) | Substrate Molar Ratio (Acid:Alcohol) | Catalyst Loading (%) | Yield (%) |

| 1 | 55 | 3 | 2:1 | 30 | 92.5 |

| 2 | 45 | 1 | 1:1 | 10 | 44.1 |

| 3 | 65 | 5 | 3:1 | 50 | 97.8 |

| 4 | 45 | 5 | 3:1 | 30 | 95.2 |

| 5 | 65 | 1 | 1:1 | 30 | 58.3 |

| 6 | 50 | 4 | 2.5:1 | 40 | 96.5 |

| 7 | 60 | 2 | 1.5:1 | 20 | 75.6 |

| 8 | 55 | 3.75 | 2:1 | 35 | 97.0 |

This table is based on data for the synthesis of cetyl octanoate (B1194180) catalyzed by Novozym® 435 and serves as a model for the optimization process. nih.gov

Through systematic optimization, yields for esterification reactions can often be improved from moderate to excellent (>95%), making the process more efficient and sustainable. researchgate.nettubitak.gov.tr

Reaction Mechanisms and Kinetics of 1,2,2 Trimethyl 3 Phenylpropyl Acetate Transformations

Mechanistic Investigations of Ester Formation Reactions Leading to 1,2,2-Trimethyl-3-phenylpropyl Acetate (B1210297)

The synthesis of 1,2,2-trimethyl-3-phenylpropyl acetate, an ester derived from a sterically hindered tertiary alcohol (1,2,2-trimethyl-3-phenylpropan-1-ol), presents challenges for standard esterification methods.

The most common method for ester synthesis is the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgbyjus.com The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. byjus.com

However, for tertiary alcohols like 1,2,2-trimethyl-3-phenylpropan-1-ol, Fischer esterification is often inefficient. chemistrysteps.com The significant steric bulk around the hydroxyl group impedes the nucleophilic attack on the protonated carboxylic acid. Furthermore, the acidic conditions and heat required can lead to a competing side reaction: the E1 elimination of water from the tertiary alcohol to form an alkene. chemistrysteps.com

To circumvent these issues, alternative methods are typically employed for the synthesis of sterically hindered esters:

Reaction with Acyl Chlorides or Anhydrides: A more effective route involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as acetyl chloride or acetic anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen attacks the highly electrophilic carbonyl carbon of the acyl halide or anhydride, forming a tetrahedral intermediate. The subsequent departure of the leaving group (chloride or acetate ion) yields the ester. This method avoids the harsh acidic conditions that promote dehydration.

The general mechanism for the reaction with an acyl chloride is as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: A weak base, often pyridine (B92270) or triethylamine (B128534), removes the proton from the oxonium ion to yield the final ester product.

Hydrolysis Mechanisms of this compound

Ester hydrolysis, the reverse of esterification, can be catalyzed by either acid or base. ucoz.com The mechanism is highly dependent on the structure of the ester and the reaction conditions.

While most simple esters undergo acid-catalyzed hydrolysis via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular), esters of tertiary alcohols like this compound typically follow a different pathway. ucoz.comchemistrysteps.com The steric hindrance around the carbonyl group makes the standard bimolecular attack by water difficult.

Instead, the hydrolysis proceeds through the AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). ucoz.comquizlet.com This mechanism is favored because the cleavage of the alkyl-oxygen bond leads to the formation of a relatively stable tertiary carbocation.

The steps of the AAL1 mechanism are:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), similar to the AAC2 mechanism. chemguide.co.uk

Carbocation Formation: This is the rate-determining step. The C-O bond between the acetate group and the tertiary carbon cleaves heterolytically to release a molecule of acetic acid and a stable tertiary carbocation (the 1,2,2-trimethyl-3-phenylpropyl cation). The stability of this carbocation is the driving force for this pathway. ucoz.comchemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the tertiary alcohol (1,2,2-trimethyl-3-phenylpropan-1-ol) and regenerate the acid catalyst.

The kinetics of this reaction are first-order with respect to the ester and the acid catalyst, consistent with a unimolecular rate-determining step.

Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible reaction for esters. organicchemistrytutor.commasterorganicchemistry.com The most common mechanism is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comslideshare.net

The mechanism involves:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comlibretexts.org

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate. organicchemistrytutor.com

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (1,2,2-trimethyl-3-phenylpropoxide).

Acid-Base Reaction: In the final, irreversible step, the highly basic alkoxide ion deprotonates the newly formed carboxylic acid (acetic acid) to produce a carboxylate salt (acetate) and the alcohol (1,2,2-trimethyl-3-phenylpropan-1-ol). organicchemistrytutor.commasterorganicchemistry.com This acid-base reaction drives the equilibrium to completion.

| Feature | Acid-Catalyzed Hydrolysis (AAL1) | Base-Catalyzed Hydrolysis (BAC2) |

|---|---|---|

| Catalyst/Reagent | Catalytic H⁺ | Stoichiometric OH⁻ |

| Key Intermediate | Tertiary Carbocation | Tetrahedral Alkoxide |

| Bond Cleavage | Alkyl-Oxygen (C-O) | Acyl-Oxygen (CO-O) |

| Rate Determining Step | Unimolecular Carbocation Formation | Bimolecular Nucleophilic Attack |

| Effect of Steric Hindrance | Favors this mechanism due to stable carbocation formation | Significantly slows reaction rate |

| Reversibility | Reversible | Irreversible (due to final deprotonation) |

Enzymes, particularly lipases and esterases, are biocatalysts that can hydrolyze ester bonds. siu.edu However, their activity is highly dependent on substrate specificity, which is dictated by the size and shape of the enzyme's active site. nih.gov

Tertiary alcohol esters, such as this compound, are generally poor substrates for many common lipases and esterases. uni-stuttgart.de The bulky tertiary alkyl group often cannot fit into the active site of the enzyme, a phenomenon known as steric hindrance. nih.gov

However, certain enzymes have been identified that can accommodate these challenging substrates. Research has shown that the ability of some hydrolases to act on tertiary alcohol esters is linked to specific structural motifs. For instance, lipases containing a flexible "GGG(A)X" motif near the active site's oxyanion hole are more capable of hydrolyzing bulky esters compared to those with a more rigid "GX" motif. uni-stuttgart.deresearchgate.net The greater flexibility and space provided by the triple-glycine loop allows the enzyme to bind the nearly spherical tertiary alcohol moiety. uni-stuttgart.de

The enzymatic hydrolysis mechanism follows a pathway similar to the BAC2 mechanism, involving a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site:

Acylation: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (1,2,2-trimethyl-3-phenylpropan-1-ol).

Deacylation: A water molecule, activated by the catalytic triad, attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then collapses to release the carboxylic acid (acetic acid) and regenerate the active enzyme.

The specificity and efficiency of this process for this compound would depend entirely on the selection of an esterase with a sufficiently large and accommodating active site. acs.orgnih.gov

Oxidative Degradation Mechanisms

The this compound molecule possesses a benzylic position (the carbon atom attached to both the phenyl ring and the rest of the alkyl chain), which is particularly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions can oxidize alkylbenzenes. libretexts.orgchemistrysteps.com

The mechanism of this side-chain oxidation is complex and is understood to proceed via a free-radical pathway. libretexts.org It requires the presence of at least one hydrogen atom on the benzylic carbon. The reaction typically involves the following key stages:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. libretexts.org

Oxidation: This radical is then further oxidized. The process continues through a series of steps, cleaving the C-C bond between the benzylic carbon and the adjacent carbon.

Final Product: Regardless of the length of the alkyl chain, the oxidation cleaves it at the benzylic position, converting the entire side chain into a carboxylic acid group attached to the aromatic ring.

For this compound, this oxidative degradation would cleave the molecule, ultimately leading to the formation of benzoic acid. The ester part of the molecule would be cleaved off and further oxidized. chemistrysteps.com Benzylic ethers can be oxidized directly to benzoate (B1203000) esters with certain reagents, suggesting that the ester linkage might remain intact under specific, milder oxidative conditions, though strong oxidation typically leads to cleavage. siu.edu

Radical Reactions Involving this compound

The benzylic C-H bond in this compound is the most reactive site for radical reactions. chemistrysteps.com The relative weakness of this bond and the ability of the adjacent phenyl ring to stabilize the resulting radical via resonance make it a prime target for radical initiators. libretexts.orgyoutube.com

A key radical reaction is free-radical halogenation . When treated with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or UV light), selective bromination occurs at the benzylic position.

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator (e.g., benzoyl peroxide) decomposes to form radicals, which then react with NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic carbon of the ester, forming HBr and a resonance-stabilized benzylic radical. youtube.com This is the rate-determining and selective step. The unpaired electron in the benzylic radical is delocalized over the aromatic ring, making this intermediate significantly more stable than other possible alkyl radicals. fiveable.me

This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction terminates when two radicals combine.

This reaction would yield 1-(1-bromo-2,2-dimethyl-3-phenylpropyl) acetate, demonstrating the high reactivity and selectivity of the benzylic position in radical-mediated transformations.

Rearrangement Reactions of this compound and Related Structures

The transformation of this compound under conditions that favor carbocation formation, such as in the presence of a Lewis acid or during solvolysis, is expected to proceed via a Wagner-Meerwein rearrangement. This type of reaction is characteristic of neopentyl-type systems, where a primary carbocation, if formed, rapidly rearranges to a more stable tertiary carbocation through a 1,2-shift of an adjacent group.

The initial step in the rearrangement of this compound involves the departure of the acetate leaving group, which would lead to the formation of a primary carbocation. However, primary carbocations are highly unstable. The reaction is therefore likely to be a concerted process where the migration of a neighboring group is concurrent with the departure of the leaving group. This phenomenon, known as anchimeric assistance, significantly accelerates the rate of reaction.

In the case of the carbocation derived from this compound, there are two potential migrating groups: a methyl group and a phenyl group. The relative migratory aptitude of these groups determines the structure of the resulting rearranged carbocation and, consequently, the final product distribution.

Mechanism of Rearrangement:

The accepted mechanism for the rearrangement of neopentyl-type systems involves the following key steps:

Formation of a Carbocation Intermediate: The process is initiated by the departure of the leaving group (e.g., acetate), often assisted by a protic solvent or a Lewis acid. In the case of this compound, this would lead to the transient formation of the 1,2,2-trimethyl-3-phenylpropyl cation.

1,2-Migratory Shift: To attain greater stability, a group from the adjacent carbon migrates to the electron-deficient carbon. This can be either a methyl group or the phenyl group.

Formation of a More Stable Carbocation: The migration results in the formation of a more stable tertiary carbocation.

Product Formation: The rearranged carbocation can then be trapped by a nucleophile (e.g., the solvent) or undergo elimination to form an alkene.

The migration of the phenyl group is often facilitated by the formation of a bridged intermediate known as a phenonium ion. This participation of the phenyl group's π-electrons can significantly lower the activation energy for the rearrangement compared to the migration of an alkyl group.

Migratory Aptitudes and Product Distribution:

The general order of migratory aptitude in Wagner-Meerwein rearrangements is Hydride > Phenyl ≈ Tertiary Alkyl > Secondary Alkyl > Primary Alkyl > Methyl. This trend is attributed to the ability of the migrating group to stabilize the positive charge in the transition state. The phenyl group, with its delocalized π-electron system, is particularly effective at stabilizing this charge, making it a better migrating group than a methyl group.

Studies on the solvolysis of neophyl (2,2-dimethyl-1-phenylpropyl) derivatives provide valuable data on the competitive migration of phenyl and methyl groups. For instance, the acetolysis of neophyl tosylate proceeds almost exclusively with phenyl migration, indicating a high preference for the phenyl group to rearrange.

Kinetics of Rearrangement:

The rate of rearrangement is highly dependent on the stability of the carbocation intermediate and the migratory aptitude of the shifting group. Anchimeric assistance by a neighboring phenyl group can lead to a significant rate enhancement compared to analogous compounds lacking this feature.

The kinetics of the solvolysis of neophyl tosylates have been measured in a variety of solvents to quantify the solvent's ionizing power and nucleophilicity on the reaction rate. These studies help in elucidating the degree of charge development in the transition state and the extent of neighboring group participation.

Below are tables summarizing relevant kinetic and product data from studies on structurally related compounds, which can be used to approximate the behavior of this compound.

Table 1: Relative Rates of Solvolysis of Neopentyl-Type Tosylates

| Compound | Solvent | Temperature (°C) | Relative Rate |

| Neopentyl Tosylate | Acetic Acid | 75 | 1 |

| Neophyl Tosylate | Acetic Acid | 75 | 44 |

This table illustrates the significant rate enhancement due to anchimeric assistance by the phenyl group in the neophyl system compared to the neopentyl system where only methyl migration is possible.

Table 2: Product Distribution in the Acetolysis of Neophyl Tosylate

| Product | Percentage (%) |

| 1,1-Dimethyl-2-phenylethyl Acetate | >99 |

| Neophyl Acetate | <1 |

This table demonstrates the overwhelming preference for phenyl migration over methyl migration in the rearrangement of the neophyl cation.

Table 3: Rate Constants for the Rearrangement of the Neophyl Radical

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 402 |

| 373 | 4.3 x 10⁴ |

While this data is for a radical rearrangement, it provides an indication of the facility of the neophyl skeleton to undergo rearrangement. Cationic rearrangements are generally much faster.

Advanced Spectroscopic and Chromatographic Characterization of 1,2,2 Trimethyl 3 Phenylpropyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 1,2,2-Trimethyl-3-phenylpropyl Acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 1,2,2-Trimethyl-3-phenylpropyl Acetate would exhibit several distinct signals corresponding to the different proton groups in the molecule. The chemical shifts are influenced by factors such as proximity to electronegative atoms (like oxygen) and anisotropic effects from the phenyl ring. libretexts.org

Predicted ¹H NMR Data Table

| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | Phenyl (C₆H₅) | 7.15 - 7.35 | Multiplet | 5H |

| b | Methine (CH-O) | 4.80 - 5.00 | Singlet | 1H |

| c | Methylene (B1212753) (CH₂-Ph) | 2.60 - 2.80 | Singlet | 2H |

| d | Acetate (CH₃-C=O) | 2.05 | Singlet | 3H |

| e | Methyl (CH₃-C1) | 1.10 - 1.20 | Doublet* | 3H |

| f | gem-Dimethyl (C(CH₃)₂) | 0.95 - 1.05 | Singlet | 6H |

*Note: The multiplicity of proton 'e' is predicted as a doublet if there were coupling to proton 'b'. However, due to steric hindrance and specific dihedral angles, this coupling might be minimal, resulting in a singlet. The methine proton 'b' is adjacent to a quaternary carbon, so it would not be split by neighboring protons, appearing as a singlet.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Ester carbonyl carbons are typically found far downfield. youtube.com

Predicted ¹³C NMR Data Table

| Label | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | Carbonyl (C=O) | 170.0 - 171.0 |

| 2 | Phenyl (C-ipso) | 138.0 - 140.0 |

| 3 | Phenyl (C-ortho, meta, para) | 126.0 - 130.0 |

| 4 | Methine (C-O) | 80.0 - 85.0 |

| 5 | Methylene (C-Ph) | 45.0 - 50.0 |

| 6 | Quaternary (C(CH₃)₂) | 35.0 - 40.0 |

| 7 | Acetate (CH₃) | 21.0 - 22.0 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei. slideshare.netsdsu.eduwikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the methyl protons at C1 ('e') and the methine proton ('b'), confirming their adjacency, assuming a measurable coupling constant. No other significant correlations would be expected in the aliphatic region due to the presence of the quaternary carbon.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal 'b' at ~4.9 ppm would show a cross-peak with the carbon signal '4' at ~82 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. sdsu.edu Key expected correlations for this molecule would include:

The methine proton ('b') showing a correlation to the carbonyl carbon ('1') and the quaternary carbon ('6').

The acetate methyl protons ('d') correlating to the carbonyl carbon ('1').

The methylene protons ('c') correlating to the ipso-carbon of the phenyl ring ('2') and the quaternary carbon ('6').

The gem-dimethyl protons ('f') showing correlations to the quaternary carbon ('6'), the methylene carbon ('5'), and the methine carbon ('4').

This compound possesses a chiral center at the C1 position (the carbon bearing the acetate group and a methyl group). This means the compound can exist as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, by using a chiral solvating agent (CSA), the racemic mixture can be analyzed. researchgate.netnih.govacs.orgnih.gov The CSA forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes are no longer mirror images and will have slightly different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-enantiomers. rsc.org This technique allows for the determination of enantiomeric purity or enantiomeric excess (ee) by integrating the separated proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule and its fragments. nih.gov

For this compound (C₁₄H₂₀O₂), the exact mass can be calculated:

Calculated Exact Mass: 220.14633 u

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation. The analysis of these fragments provides valuable structural clues. libretexts.org

Predicted HRMS Fragmentation Data Table

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Formula | Predicted Fragment Structure/Origin |

|---|---|---|

| 220.1463 | [C₁₄H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 161.1279 | [C₁₂H₁₇]⁺ | Loss of acetoxy radical (•OCOCH₃) |

| 119.0861 | [C₉H₁₁]⁺ | Cleavage of the C1-C2 bond |

| 105.0704 | [C₈H₉]⁺ | Cleavage of the C2-C3 bond |

| 91.0548 | [C₇H₇]⁺ | Tropylium (B1234903) ion, a common rearrangement from benzyl (B1604629) fragments |

The most characteristic fragments for phenylalkyl esters often include the tropylium ion at m/z 91, which is a highly stable aromatic cation formed by rearrangement of the benzyl moiety, and the acetyl cation at m/z 43. libretexts.orgmiamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds like this compound. innovareacademics.ingcms.cz It serves the dual purpose of separating the compound from any impurities and providing mass spectral data for its structural confirmation.

In a typical GC-MS analysis, the retention time (RT) of the compound is determined, which is characteristic under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). Following separation by the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M+) peak and a series of fragment ion peaks, which constitute a unique fingerprint for the molecule.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predicted to arise from characteristic cleavages of the ester and alkyl chain. Key fragmentation pathways would include the loss of the acetyl group, cleavage of the C-O bond, and fragmentation of the alkyl chain. The presence of the phenyl group would likely lead to the formation of a stable tropylium ion (m/z 91). The relative abundance of these fragments helps to confirm the compound's structure. The purity of the sample is determined by integrating the peak area of the compound in the total ion chromatogram (TIC) relative to the areas of any impurity peaks. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Possible Structure/Loss |

| M+ | Molecular Ion of this compound |

| M+ - 43 | Loss of acetyl group (CH₃CO) |

| M+ - 59 | Loss of acetoxy group (CH₃COO) |

| 91 | Tropylium ion (C₇H₇⁺) from the phenylmethyl moiety |

| 43 | Acetyl cation (CH₃CO⁺) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its ester and aromatic functionalities. The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. nih.gov

Other significant vibrations include the C-O stretching of the ester linkage, which gives rise to two bands. The aromatic ring will produce characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic portions of the molecule, including the methyl and propyl groups, will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹. chemicalbook.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring. chemicalbook.com

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Phenyl Ring | Aromatic C-H Stretch | 3030-3100 (medium) | 3050-3070 (strong) |

| Alkyl Groups (CH₃) | Aliphatic C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Ester Carbonyl (C=O) | C=O Stretch | 1735-1750 (strong) | 1735-1750 (weak) |

| Phenyl Ring | C=C Stretch | 1450-1600 (variable) | 1580-1600 (strong) |

| Ester Linkage (C-O) | C-O Stretch | 1000-1300 (strong) | 1000-1300 (medium) |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. oecd.org For this compound, the UV-Vis absorption spectrum is expected to be dominated by the electronic transitions of the phenyl group. The aliphatic ester portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm).

The benzene (B151609) ring exhibits characteristic absorption bands arising from π → π* transitions. A strong absorption band, known as the E2-band, is expected to appear around 200-220 nm. A weaker, fine-structured band, the B-band, is characteristic of the benzene ring and is typically observed around 250-270 nm. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) | Solvent |

| π → π* (E2-band) | Phenyl Ring | ~210 | Ethanol |

| π → π* (B-band) | Phenyl Ring | ~265 | Ethanol |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

However, this analysis is only possible if the compound can be obtained as a single crystal of suitable quality. As of the current literature survey, no public crystallographic data for this compound is available. If the compound is a liquid at room temperature, crystallization would need to be induced at low temperatures.

Advanced Chromatographic Methods for Isomer Separation and Quantification

Advanced chromatographic techniques are crucial for separating closely related isomers and quantifying their relative amounts.

The structure of this compound contains a chiral center at the carbon atom C1, which is bonded to the acetate group. Therefore, the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. phenomenex.comcsfarmacie.cznih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. csfarmacie.cz

For the analysis of this compound, a normal-phase HPLC method would likely be employed. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram. wikipedia.orgthieme-connect.de

Table 4: Hypothetical Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA (amylose-based CSP) or similar |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Purity and Volatility Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the assessment of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of fragrance ingredients like this compound. researchgate.net This method is instrumental in determining the purity of the compound and providing critical data regarding its volatility, both of which are paramount for its application in the fragrance industry. ffdcindia.orginnovatechlabs.com

The fundamental principle of GC involves the separation of components within a sample based on their differential partitioning between a stationary phase and a mobile gaseous phase. gcms.cz A sample containing the analyte is vaporized and introduced into the head of a chromatographic column. An inert carrier gas, such as helium or nitrogen, propels the vaporized sample through the column. The column itself contains a stationary phase, which can be a solid adsorbent or a liquid coated on a solid support. The separation is achieved because different compounds travel through the column at different rates, influenced by factors like their boiling points and their interactions with the stationary phase. nih.gov Compounds with higher volatility (lower boiling points) and weaker interactions with the stationary phase move through the column more quickly and are detected earlier.

For purity analysis, GC, particularly when coupled with a Flame Ionization Detector (FID), offers a robust method for quantifying the principal compound and detecting the presence of any impurities. nih.gov The area under the chromatographic peak is proportional to the amount of the compound present. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a percentage purity can be accurately determined.

Volatility is a crucial characteristic of any fragrance compound, as it dictates how the scent diffuses and is perceived over time. gcms.cz Headspace GC is a particularly useful technique for assessing volatility. gcms.czacs.org In this method, a sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gaseous phase (the "headspace") above the sample. innovatechlabs.com A portion of this headspace is then injected into the GC system for analysis. The composition and concentration of compounds in the headspace provide a direct measure of their tendency to vaporize under controlled conditions, thus offering a clear profile of the compound's volatility. chromatographyonline.com

Detailed Research Findings

While specific research findings on the gas chromatographic analysis of this compound are not extensively available in public literature, a standard analytical approach can be delineated based on the analysis of structurally similar aromatic esters used in the fragrance industry. A typical GC-FID method would be developed to ensure adequate separation of the main compound from potential impurities, such as residual starting materials or by-products from its synthesis.

The selection of the GC column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic esters. The temperature program is optimized to achieve a balance between resolution and analysis time. An initial low oven temperature ensures the separation of highly volatile components, followed by a gradual ramp to a higher temperature to elute less volatile compounds.

The following interactive data tables present a hypothetical but representative set of parameters and results for the GC analysis of a high-purity sample of this compound.

Table 1: Illustrative GC-FID Parameters for Purity Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Table 2: Representative Purity Analysis Data

| Peak No. | Retention Time (min) | Component | Area (%) |

| 1 | 4.5 | Solvent (e.g., Ethanol) | 0.05 |

| 2 | 12.8 | Unknown Impurity 1 | 0.15 |

| 3 | 15.2 | This compound | 99.70 |

| 4 | 16.5 | Unknown Impurity 2 | 0.10 |

For volatility analysis using headspace GC, the sample is equilibrated at a set temperature before the headspace gas is sampled. The resulting chromatogram reveals the profile of volatile compounds that contribute to the initial scent perception.

Table 3: Example Headspace GC Parameters for Volatility Profiling

| Parameter | Value |

| Instrument | Headspace Sampler coupled to GC-MS |

| Vial Equilibration Temp | 100 °C |

| Vial Equilibration Time | 15 min |

| Loop Temperature | 110 °C |

| Transfer Line Temp | 120 °C |

| GC Column | Same as Purity Analysis |

| Oven Program | Initial: 50 °C (hold 3 min), Ramp: 8 °C/min to 250 °C (hold 5 min) |

The data derived from these GC analyses are fundamental for quality control in the production of this compound, ensuring that its purity meets the stringent standards of the fragrance industry and that its volatility profile is consistent for predictable performance in scented products.

Computational and Theoretical Studies of 1,2,2 Trimethyl 3 Phenylpropyl Acetate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,2,2-trimethyl-3-phenylpropyl acetate (B1210297), DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its most stable molecular geometry through energy minimization. researchgate.netmdpi.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 1,2,2-Trimethyl-3-phenylpropyl Acetate

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| C-O (Ester) Bond Length (Å) | 1.35 |

| O-C (Propyl) Bond Length (Å) | 1.45 |

| Phenyl C-C Bond Length (Å) | 1.39 (average) |

| C-C-O-C Dihedral Angle (°) | ~180 (trans) |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic properties. rsc.orgnih.govresearchgate.net For this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org

Calculated IR spectra would show characteristic vibrational frequencies, such as the C=O stretch of the ester group (typically around 1735 cm⁻¹), C-O stretches, and aromatic C-H stretches. wisc.edu Predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound. wisc.educhemicalbook.com These theoretical predictions are crucial for interpreting experimental spectroscopic data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

|---|---|

| IR: C=O Stretch (cm⁻¹) | 1738 |

| IR: C-O Stretch (cm⁻¹) | 1240 |

| ¹H NMR: Phenyl Protons (ppm) | 7.2-7.4 |

| ¹H NMR: CH₂-O Protons (ppm) | 4.1-4.3 |

| ¹³C NMR: C=O Carbon (ppm) | 170-172 |

| ¹³C NMR: Aromatic Carbons (ppm) | 125-140 |

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's energy landscape. rsc.orgrsc.orgnih.gov

By systematically rotating the dihedral angles of the propyl chain and the acetate group, a potential energy surface can be generated. This would likely reveal that the most stable conformers are those that minimize steric hindrance between the bulky trimethyl and phenyl groups. Studies on similar molecules like 3-phenylpropanol have shown a preference for folded, gauche conformations that allow for stabilizing interactions. rsc.org For this compound, the interplay between steric repulsion and potential weak intramolecular interactions, such as C-H···π interactions, would dictate the conformational preferences.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the interactions of this compound with its environment, such as solvents. researchgate.netcore.ac.uknih.govmdpi.comresearchgate.netmdpi.comnih.govnih.govacs.orgescholarship.org In an MD simulation, the molecule would be placed in a simulation box with solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms would be calculated over time by solving Newton's equations of motion.

These simulations can reveal information about the solvation shell around the molecule, the dynamics of its flexible parts, and its diffusion properties. researchgate.net For instance, in an aqueous environment, it is expected that water molecules would form hydrogen bonds with the ester oxygen atoms, while the phenyl and trimethylpropyl groups would exhibit hydrophobic interactions. core.ac.uk

Prediction of Reaction Pathways and Transition States for this compound Synthesis and Degradation

Computational methods can be employed to elucidate the mechanisms of chemical reactions, including the synthesis and degradation of this compound. nih.gov The most common synthesis route would likely be the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid or its derivative. mdpi.com Degradation would primarily occur through hydrolysis of the ester bond. nih.govresearchgate.net

Quantum chemical calculations can be used to map the potential energy surface of these reactions, identifying the transition state structures and calculating the activation energies. researchgate.netrsc.orgresearchgate.netacs.org For the acid-catalyzed hydrolysis, for example, the calculations would model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate, and subsequent collapse to the corresponding alcohol and carboxylic acid. researchgate.net Understanding these pathways at a molecular level is crucial for optimizing reaction conditions and predicting the stability of the compound.

In Silico Studies of Enzyme-Substrate Binding Mechanisms for Aromatic Esters

The interaction of aromatic esters with enzymes, particularly hydrolases like lipases and esterases, is of significant interest in biocatalysis and metabolism. nih.gov In silico methods such as molecular docking and MD simulations are powerful tools for investigating these enzyme-substrate interactions. mdpi.comresearchgate.netnih.govnih.govmdpi.commdpi.comrsc.orgbiointerfaceresearch.com

Molecular docking could be used to predict the preferred binding orientation of this compound within the active site of an esterase. researchgate.netmdpi.com This would involve generating multiple possible binding poses and scoring them based on their interaction energies. Subsequent MD simulations of the enzyme-substrate complex could then provide insights into the stability of the binding and the conformational changes that may occur upon substrate binding. mdpi.com These studies can help to understand the substrate specificity of enzymes and guide the design of biocatalysts for specific applications. nih.govnih.gov

Environmental Transformation and Chemical Degradation Pathways of 1,2,2 Trimethyl 3 Phenylpropyl Acetate Academic Perspective

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 1,2,2-Trimethyl-3-phenylpropyl acetate (B1210297), the key abiotic degradation pathways are photolysis and chemical hydrolysis.

Photolytic Degradation Pathways under Controlled Conditions

One plausible pathway involves the homolytic cleavage of the ester bond (C-O) to generate an acyl radical and an alkoxy radical. Another potential pathway is the photo-induced cleavage of the C-C bond between the tertiary carbon and the phenyl-substituted carbon. The specific pathway and the resulting photoproducts would be highly dependent on the wavelength of light and the presence of photosensitizers in the environment.

Table 1: Plausible Photolytic Degradation Products of 1,2,2-Trimethyl-3-phenylpropyl Acetate

| Precursor Compound | Potential Photoproducts | Degradation Pathway |

| This compound | 1,2,2-Trimethyl-3-phenylpropanol, Acetic acid | Ester bond cleavage |

| Toluene (B28343), 2,2-Dimethylpropanal, Acetic acid | C-C bond cleavage and subsequent reactions |

Chemical Hydrolysis in Various Environmental Matrices

Chemical hydrolysis is a significant abiotic degradation process for esters in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. Due to the steric hindrance around the carbonyl group caused by the tertiary carbon of the alcohol moiety, this compound is expected to be relatively resistant to neutral and acid-catalyzed hydrolysis.

Under acidic conditions, the hydrolysis of sterically hindered esters like tertiary butyl acetate, a structural analogue, primarily proceeds through an AAL1 mechanism, which involves the formation of a stable tertiary carbocation intermediate after the cleavage of the alkyl-oxygen bond. publish.csiro.au The rate of this reaction is influenced by the stability of the carbocation.

Base-catalyzed hydrolysis (saponification) is generally a more effective pathway for the degradation of sterically hindered esters. uv.es The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the alkoxide.

The primary products of hydrolysis are 1,2,2-Trimethyl-3-phenylpropanol and acetic acid. The rate of hydrolysis is expected to increase with increasing pH.

Table 2: Predicted Hydrolysis Half-lives of this compound at 25°C

| pH | Predicted Half-life | Predominant Mechanism |

| 4 | Very long (> 1 year) | AAL1 |

| 7 | Long (months to years) | Neutral Hydrolysis |

| 9 | Moderate (weeks to months) | BAC2 (Saponification) |

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial pathway for the environmental removal of organic compounds. The degradation of this compound is expected to be initiated by the cleavage of the ester linkage.

Bacterial and Fungal Metabolic Pathways for Ester Cleavage

The initial and rate-limiting step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by carboxylesterases. These enzymes are widespread in bacteria and fungi. However, the steric hindrance of the tertiary alcohol moiety may limit the accessibility of the ester bond to some non-specific esterases. researchgate.net

Several bacterial genera, including Rhodococcus, Nocardia, Arthrobacter, and Mycobacterium, have been shown to possess esterase activity capable of hydrolyzing esters of tertiary alcohols. semanticscholar.org Similarly, various fungi are known to produce extracellular lipases and esterases that can cleave ester bonds in a wide range of substrates.

Once the ester is cleaved, the resulting products, 1,2,2-Trimethyl-3-phenylpropanol and acetic acid, can be further metabolized by a variety of microorganisms. Acetic acid is a readily biodegradable compound that can enter the central metabolic pathways of many organisms.

Identification of Degradation Products and Intermediates (Chemical Focus)

Following the initial ester cleavage, the primary degradation products are 1,2,2-Trimethyl-3-phenylpropanol and acetic acid. The subsequent biodegradation of the sterically hindered tertiary alcohol, 1,2,2-Trimethyl-3-phenylpropanol, is expected to be the slower process.

The microbial degradation of tertiary alcohols often involves oxidation by monooxygenase enzymes. nih.govresearchgate.net For 1,2,2-Trimethyl-3-phenylpropanol, this could involve hydroxylation at one of the methyl groups or at the phenyl ring. Subsequent oxidation steps would lead to the formation of diols, aldehydes, and carboxylic acids, which can then be funneled into central metabolic pathways.

Table 3: Postulated Biotic Degradation Intermediates of this compound

| Initial Substrate | Primary Degradation Products | Potential Intermediates from Alcohol Degradation |

| This compound | 1,2,2-Trimethyl-3-phenylpropanol, Acetic acid | 2,2-Dimethyl-3-phenylpropane-1,3-diol, 2,2-Dimethyl-3-phenylpropanoic acid, Benzoic acid |

Mechanistic Insights into Degradation in Aqueous and Soil Systems

In soil systems, biodegradation is expected to be the dominant degradation pathway. The compound will likely sorb to organic matter in the soil, which can affect its bioavailability to microorganisms. The rate of degradation will be influenced by soil properties such as organic matter content, moisture, pH, and the abundance and diversity of microbial populations capable of degrading sterically hindered esters and tertiary alcohols. The degradation products, 1,2,2-Trimethyl-3-phenylpropanol and its subsequent metabolites, will also be subject to further microbial transformation or sorption in the soil matrix.

Future Research Directions and Challenges in 1,2,2 Trimethyl 3 Phenylpropyl Acetate Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 1,2,2-trimethyl-3-phenylpropyl acetate (B1210297), this necessitates a shift away from conventional synthesis methods that may rely on harsh conditions or hazardous reagents.

Research Directions:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions presents a greener alternative to traditional acid catalysts. slchemtech.com Research should focus on identifying or engineering specific lipases that exhibit high activity and selectivity for the acetylation of 1,2,2-trimethyl-3-phenylpropan-1-ol. This enzymatic approach operates under milder conditions, potentially reducing energy consumption and the formation of by-products. nih.gov

Renewable Feedstocks: A significant challenge lies in sourcing the precursor alcohol, 1,2,2-trimethyl-3-phenylpropan-1-ol, and acetic acid from renewable resources like biomass. slchemtech.comchemistryforsustainability.org This would decrease the dependency on fossil fuels and contribute to a more sustainable production lifecycle. chemistryforsustainability.org

Process Intensification: Techniques like reactive and catalytic distillation, which combine reaction and separation into a single unit, could significantly improve the efficiency of esterification. slchemtech.com These methods can lead to higher yields, enhanced conversion rates, and reduced energy consumption by continuously removing water, a by-product of the reaction, thereby shifting the equilibrium towards the product. slchemtech.com

Green Solvents: Investigating the use of environmentally benign solvents, such as glycerol (B35011) triacetate or ionic liquids, could minimize the environmental impact of the synthesis process. ingentaconnect.comtandfonline.com

Challenges:

Identifying enzymes with the required specificity for the sterically hindered tertiary alcohol precursor.

Developing economically viable pathways to produce the chemical building blocks from renewable feedstocks.

Optimizing process parameters for continuous flow systems to ensure high purity and yield.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | Milder reaction conditions, high selectivity, biodegradability of catalyst. slchemtech.comnih.gov | Screening and engineering of lipases for specific substrate affinity. |

| Renewable Feedstocks | Reduced carbon footprint, less reliance on fossil fuels. slchemtech.comchemistryforsustainability.org | Development of bio-based routes to 1,2,2-trimethyl-3-phenylpropan-1-ol. |

| Process Intensification | Increased yield, energy efficiency, smaller plant footprint. slchemtech.com | Design and optimization of reactive distillation columns for the specific esterification. |

| Green Solvents | Reduced environmental pollution and worker exposure to hazardous substances. ingentaconnect.comtandfonline.com | Solubility and reactivity studies in alternative solvent systems. |

Exploration of New Stereoselective Approaches

The 1,2,2-trimethyl-3-phenylpropyl acetate molecule contains a chiral center at the C3 position, meaning it can exist as different stereoisomers. The biological and material properties of these isomers can vary significantly. Therefore, developing methods to selectively synthesize a specific stereoisomer is of high importance.

Research Directions:

Asymmetric Catalysis: The development of chiral catalysts is a primary route to enantiomerically pure compounds. Research could focus on the asymmetric addition of organometallic reagents to a suitable ketone precursor to generate the chiral tertiary alcohol, 1,2,2-trimethyl-3-phenylpropan-1-ol, with high enantioselectivity. rsc.orgresearchgate.net Chiral complexes, such as those based on N,N'-dioxide-Sc(III) or 1,1′-bi-2-naphthol-based ligands with zirconium tert-butoxide, have shown promise in similar syntheses. rsc.orgacs.org

Chiral Auxiliaries: Employing chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of the reaction, after which the auxiliary can be removed.

Kinetic Resolution: Enzymatic kinetic resolution, potentially using lipases, could be used to selectively acylate one enantiomer of a racemic mixture of 1,2,2-trimethyl-3-phenylpropan-1-ol, allowing for the separation of the enantiomers. researchgate.net

Challenges:

The steric hindrance around the tertiary carbon can make it difficult for chiral catalysts to effectively control the stereochemistry. researchgate.net

The synthesis of chiral catalysts and auxiliaries can be complex and expensive.

Achieving high enantiomeric excess (ee) often requires extensive optimization of reaction conditions.

| Stereoselective Strategy | Underlying Principle | Potential Catalyst/Reagent Type |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. rsc.org | Chiral Lewis acids, organocatalysts. rsc.orgacs.org |

| Chiral Auxiliaries | A covalently attached chiral group directs the approach of a reactant. | Evans auxiliaries, etc. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. researchgate.net | Lipases, chiral acylating agents. researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

As this compound may be used in consumer products or find its way into the environment, sensitive and selective analytical methods are required for its detection and quantification at trace levels.

Research Directions:

Hyphenated Chromatography Techniques: The development of methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be crucial. alwsci.com GC-MS is well-suited for volatile compounds like esters, while LC-MS can be used for less volatile precursors or degradation products. alwsci.com

Sample Preparation: Advanced sample preparation techniques like Solid-Phase Microextraction (SPME) and Headspace Gas Chromatography (HS-GC) can be optimized for the extraction and concentration of this compound from complex matrices such as cosmetics, food products, or environmental samples. alwsci.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can aid in the unambiguous identification of the compound and its metabolites or degradation products in complex mixtures. researchgate.net

Gas Chromatography-Olfactometry (GC-O): If the compound has fragrance properties, GC-O can be used to correlate its presence with specific odor characteristics. alwsci.com

Challenges:

Matrix effects from complex samples can interfere with the analysis, requiring robust sample cleanup procedures. alwsci.com

Achieving low limits of detection (LOD) and quantification (LOQ) for regulatory and environmental monitoring. researchgate.netnih.gov

The synthesis of isotopically labeled internal standards for accurate quantification by mass spectrometry.

| Analytical Technique | Primary Application | Key Advantage |

| GC-MS | Identification and quantification of volatile and semi-volatile compounds. alwsci.com | High sensitivity and structural information from mass spectra. alwsci.com |

| LC-MS | Analysis of non-volatile or thermally labile compounds. alwsci.com | Suitable for a wide range of polarities and molecular weights. alwsci.com |

| SPME | Extraction and pre-concentration from various matrices. alwsci.com | Solvent-free, simple, and can be automated. alwsci.com |

| GC-O | Identification of odor-active compounds. alwsci.com | Links chemical identity to sensory perception. alwsci.com |

Deeper Mechanistic Understanding of Its Reactivity and Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is fundamental for optimizing its production and predicting its stability and environmental fate.

Research Directions:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for its synthesis, such as the Fischer esterification. mdpi.com This can provide insights into transition state geometries and activation energies, helping to refine reaction conditions. mdpi.comresearchgate.net

Kinetic Studies: Experimental kinetic studies can determine reaction rates, orders, and activation parameters for both its formation and hydrolysis under various conditions (e.g., acidic, basic).

Isotope Labeling Studies: The use of isotopically labeled reactants (e.g., using ¹⁸O) can help elucidate the bond-forming and bond-breaking steps in reactions like hydrolysis.

Degradation Pathway Analysis: Investigating the biotic and abiotic degradation pathways of this compound is crucial for assessing its environmental impact.

Challenges:

The accurate computational modeling of reaction mechanisms in solution requires sophisticated solvent models.

Experimental studies of reaction intermediates, which are often transient and in low concentrations, can be challenging.

Predicting the complex enzymatic degradation pathways in various environmental compartments.

| Mechanistic Investigation Method | Type of Information Gained |

| Computational Chemistry (DFT) | Transition state structures, reaction energy profiles, electronic properties. mdpi.comresearchgate.net |

| Experimental Kinetics | Reaction rates, rate laws, activation energies. |

| Isotope Labeling | Elucidation of bond cleavage and formation pathways. |

| Degradation Studies | Identification of breakdown products and assessment of persistence. |

Application of Machine Learning and AI in Predicting this compound Chemical Behavior

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of properties and reaction outcomes from molecular structure. rjptonline.org

Research Directions:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML models can be trained on datasets of similar esters to predict the physical, chemical, and biological properties of this compound.

Reaction Yield and Selectivity Prediction: AI algorithms can be developed to predict the yield and stereoselectivity of synthetic routes to this compound under different conditions (catalysts, solvents, temperatures). nih.gov This can accelerate the optimization of synthetic protocols by minimizing the number of required experiments. rjptonline.org

Predictive Toxicology: ML models trained on large toxicological datasets can be used to estimate the potential toxicity and environmental risks of the compound, guiding safer design and handling.

Hybrid Mechanistic/ML Models: Combining fundamental mechanistic understanding from DFT with ML can create highly accurate models for predicting reaction barriers and outcomes. chemrxiv.org

Challenges:

The accuracy of ML models is highly dependent on the availability of large, high-quality datasets, which may be limited for a novel compound. rjptonline.org

Ensuring the generalizability of models to new chemical space, i.e., their ability to make accurate predictions for conditions not included in the training data. nih.gov

The "black box" nature of some ML models can make it difficult to interpret the chemical reasoning behind their predictions.